molecular formula C11H12BrN B8382040 3-(4-bromophenyl)-N,N-dimethylprop-2-yn-1-amine

3-(4-bromophenyl)-N,N-dimethylprop-2-yn-1-amine

Cat. No. B8382040
M. Wt: 238.12 g/mol
InChI Key: QRCKECHVIBAIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-N,N-dimethylprop-2-yn-1-amine is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

3-(4-bromophenyl)-N,N-dimethylprop-2-yn-1-amine

InChI

InChI=1S/C11H12BrN/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,9H2,1-2H3

InChI Key

QRCKECHVIBAIGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Copper(I) iodide (17.4 mg, 0.0913 mmol), 0.113 ml (1.06 mmol) of N,N-dimethylprop-2-yn-1-amine, and 67.8 mg (0.0966 mmol) of bistriphenyl phosphine palladium dichloride were added in that order to a solution of 280.8 mg (0.993 mmol) of 1-bromo-4-iodobenzene in diisopropylamine (2 ml), and the mixture was stirred at room temperature for 50 min. The reaction solution was filtered through Celite. The solvent was removed by distillation, and the residue was then purified by column chromatography on silica gel (hexane:ethyl acetate=2:1 to 0:100) to give 248.4 mg (yield 99%) of the title compound.
Quantity
0.113 mL
Type
reactant
Reaction Step One
[Compound]
Name
bistriphenyl phosphine palladium dichloride
Quantity
67.8 mg
Type
reactant
Reaction Step One
Quantity
280.8 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
17.4 mg
Type
catalyst
Reaction Step One
Yield
99%

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